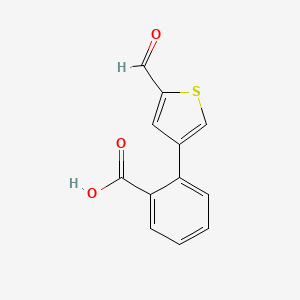
2-(3-Methylthiophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophenyl)benzoic acid (3MTBA) is an organic compound with the molecular formula C8H7OS. It is a colorless, crystalline solid with a melting point of 72-74 °C. It is soluble in water, ethanol, and ether. 3MTBA is a useful reagent in organic synthesis and has a variety of applications in scientific research.
Scientific Research Applications
2-(3-Methylthiophenyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 2-(3-methylthiophenyl)benzoic anhydride, which is used in the synthesis of polymers. 2-(3-Methylthiophenyl)benzoic acid, 95% is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, 2-(3-Methylthiophenyl)benzoic acid, 95% has been used in the synthesis of fluorescent dyes, which are used in medical imaging and diagnostics.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophenyl)benzoic acid, 95% is not well understood. It is believed that the compound acts as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Inhibition of these enzymes results in reduced inflammation, which is the basis for the anti-inflammatory effects of 2-(3-Methylthiophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
2-(3-Methylthiophenyl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 2-(3-Methylthiophenyl)benzoic acid, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-Methylthiophenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be purchased from chemical suppliers. However, 2-(3-Methylthiophenyl)benzoic acid, 95% is not very soluble in water, which can limit its use in some experiments. In addition, the compound is not very stable and may degrade over time.
Future Directions
The use of 2-(3-Methylthiophenyl)benzoic acid, 95% in scientific research is still in its early stages. Future research should focus on understanding the mechanism of action of the compound and exploring its potential therapeutic applications. In addition, research should focus on optimizing the synthesis of 2-(3-Methylthiophenyl)benzoic acid, 95% and developing more efficient methods for its production. Further research should also focus on exploring the structure-activity relationships of 2-(3-Methylthiophenyl)benzoic acid, 95% and related compounds. Finally, research should focus on developing new and more efficient methods for the synthesis of 2-(3-Methylthiophenyl)benzoic acid, 95% and its derivatives.
Synthesis Methods
2-(3-Methylthiophenyl)benzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 3-methylthiophenol and benzoic acid in the presence of an acid catalyst. This reaction produces 2-(3-Methylthiophenyl)benzoic acid, 95% in the form of a white solid. The reaction can be carried out in a one-pot process or in a two-step process. In the two-step process, the 3-methylthiophenol is first reacted with an aqueous solution of sodium hydroxide to produce 3-methylthiophenolate. This intermediate is then reacted with benzoic acid in the presence of an acid catalyst to produce 2-(3-Methylthiophenyl)benzoic acid, 95%.
properties
IUPAC Name |
2-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJIXWNDTFXIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














